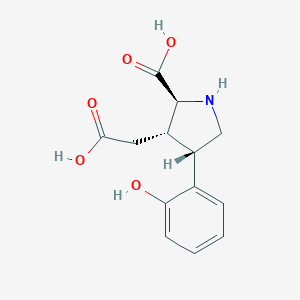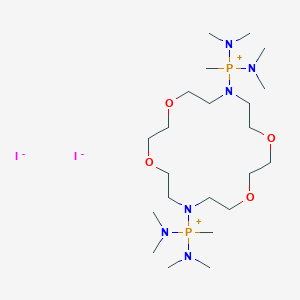![molecular formula C19H19N2NaO8 B235907 sodium;2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoate CAS No. 128524-51-6](/img/structure/B235907.png)
sodium;2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-3-propanoic acid, alpha-(formylamino)-5’-(2-(formylamino)-1-hydroxyethyl)-beta,2’,6-trihydroxy-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which is a common motif in organic chemistry, and its multiple functional groups, including formylamino, hydroxy, and carboxylic acid groups. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-propanoic acid, alpha-(formylamino)-5’-(2-(formylamino)-1-hydroxyethyl)-beta,2’,6-trihydroxy-, monosodium salt typically involves multiple steps, starting from simpler biphenyl derivatives. The key steps in the synthesis include the introduction of the formylamino and hydroxyethyl groups, as well as the formation of the monosodium salt. Common reagents used in these reactions include formic acid, sodium hydroxide, and various catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
(1,1’-Biphenyl)-3-propanoic acid, alpha-(formylamino)-5’-(2-(formylamino)-1-hydroxyethyl)-beta,2’,6-trihydroxy-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formylamino groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield biphenyl ketones, while reduction of the formylamino groups can produce biphenyl amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its
特性
CAS番号 |
128524-51-6 |
|---|---|
分子式 |
C19H19N2NaO8 |
分子量 |
426.4 g/mol |
IUPAC名 |
sodium;2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C19H20N2O8.Na/c22-8-20-7-16(26)10-1-3-14(24)12(5-10)13-6-11(2-4-15(13)25)18(27)17(19(28)29)21-9-23;/h1-6,8-9,16-18,24-27H,7H2,(H,20,22)(H,21,23)(H,28,29);/q;+1/p-1 |
InChIキー |
BEGUTNSUJMVOAC-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)[O-])NC=O)O)O)O.[Na+] |
正規SMILES |
C1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)[O-])NC=O)O)O)O.[Na+] |
同義語 |
alpha-(Formylamino)-5'-(2-(formylamino)-1-hydroxyethyl)-beta,2',6-trihydroxy-(1,1'-biphenyl)-3-propanoic acid monosodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-](/img/structure/B235862.png)




![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)






